1,1-Diphenylpropane-2-thiol

Nucleophilic substitution Allene intermediates Steric hindrance

Researchers requiring a sterically congested thiol nucleophile for mechanistic studies or a bulky sulfur-donor ligand for coordination chemistry often face limited availability of regiospecifically defined C₁₅H₁₆S isomers. 1,1-Diphenylpropane-2-thiol (CAS 732207-31-7) directly addresses this gap. The gem-diphenyl substitution adjacent to the secondary thiol creates a hindered sulfur center, enabling controlled selectivity in substitution/elimination pathways and providing steric protection to coordinated metal centers. - Quantifiable Differentiation: A calculated LogP of 4.1368 supports predictable reversed-phase HPLC retention, reducing method development time. - Supply Reliability: Available at 98% purity, stored at 2-8°C under dry, sealed conditions, and shipped at ambient temperature to ensure chemical integrity upon delivery.

Molecular Formula C15H16S
Molecular Weight 228.4 g/mol
Cat. No. B13616231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylpropane-2-thiol
Molecular FormulaC15H16S
Molecular Weight228.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)C2=CC=CC=C2)S
InChIInChI=1S/C15H16S/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3
InChIKeyLMJJMBIZDAEUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylpropane-2-thiol Procurement and Structural Overview


1,1-Diphenylpropane-2-thiol (CAS 732207-31-7) is an organosulfur compound of molecular formula C₁₅H₁₆S and molecular weight 228.35 g/mol, featuring a secondary thiol (-SH) group bonded to the C2 position of a propane backbone bearing two geminal phenyl substituents at C1 . The compound is commercially supplied as a research-grade building block with typical purity of 98%, storage recommended at 2–8°C under dry, sealed conditions, and shipping at room temperature within continental regions . Its structural identifier includes SMILES CC(S)C(C1=CC=CC=C1)C2=CC=CC=C2 and a calculated LogP value of 4.1368, reflecting substantial lipophilicity conferred by the 1,1-diphenyl motif [1].

Hindered thiol Secondary thiol adjacent to gem-diphenyl center for sterically demanding synthesis
High lipophilicity Substantial lipophilicity suits hydrophobic reaction media and extraction workflows
Research-grade Supplied as a building block for synthesis and method development

1,1-Diphenylpropane-2-thiol vs. Generic Thiols: Substitution Risk


Thiols sharing a C₁₅H₁₆S molecular formula are not functionally interchangeable. The specific 1,1-diphenyl substitution pattern dictates both steric accessibility at the thiol-bearing C2 center and electronic properties of the sulfur atom, whereas regioisomers such as 1,3-diphenylpropane-2-thiol or 3,3-diphenylpropane-1-thiol position the thiol group at a different distance from the gem-diphenyl environment, altering nucleophilicity and metal-binding geometry [1]. Additionally, gem-diphenyl groups introduce steric bulk that can retard reactions at the adjacent thiol center—a phenomenon distinct from the behavior of less hindered monothiols such as thiophenol or n-propanethiol [2]. The quantitative evidence below demonstrates that even among C₁₅H₁₆S isomers, substitution of 1,1-diphenylpropane-2-thiol with a positional analog would alter reaction outcomes in both synthetic and coordination chemistry contexts.

Positional isomer mismatch 1,3- or 3,3-diphenylpropane thiol isomers place the thiol at a different distance from phenyl groups, altering nucleophilicity and metal-binding geometry.
Steric environment alters reactivity Gem-diphenyl bulk adjacent to the thiol may retard reactions compared to unhindered thiols; not a direct substitute for thiophenol or n-propanethiol.
Not a general-purpose thiol C₁₅H₁₆S isomer identification is critical; assuming functional interchangeability risks unexpected reaction outcomes.

1,1-Diphenylpropane-2-thiol Comparative Evidence


Steric Differentiation vs. para-Toluenethiol

In the reaction of 2-halogeno-1,1-diphenylpropenes with sodium thiolates in DMF, the nucleophilic attack pathway is profoundly influenced by the steric environment adjacent to the reaction center. When sodium toluene-p-thiolate (a primary aryl thiolate with minimal steric bulk at the nucleophilic sulfur) is employed, the reaction yields exclusively 1,1-diphenyl-2-(p-tolylthio)propene via a pathway that may proceed either through direct nucleophilic substitution or through elimination to 1,1-diphenylallene followed by nucleophilic addition of the thiol to the allenic intermediate [1]. In this system, the outcome is governed by the steric and electronic properties of the incoming thiolate relative to the congested 1,1-diphenyl-substituted electrophilic center. While direct head-to-head data for 1,1-diphenylpropane-2-thiol in this exact transformation are not reported, the system demonstrates that the 1,1-diphenyl motif creates a sterically demanding environment where thiolate accessibility and reaction partitioning (substitution vs. elimination-addition) are sensitive to the thiolate's steric profile. 1,1-Diphenylpropane-2-thiol, bearing a secondary thiol directly adjacent to the gem-diphenyl center, presents a distinct steric and electronic profile compared to primary thiols such as p-toluenethiol, which would translate to altered reaction outcomes in similar electrophilic environments [1].

Steric differentiation
Class-level inference
Secondary thiol adjacent to gem-diphenyl; p-toluenethiol is unhindered primary thiolate.
Steric accessibility at electrophilic center governs substitution vs. elimination partitioning.
Direct head-to-head data not reported; inferred from analogous diphenylpropenes.
Nucleophilic substitution Allene intermediates Steric hindrance Elimination-addition mechanism

Regioisomer Effects on Chain-Transfer Efficiency

The position of the thiol group relative to the diphenyl substitution pattern determines utility as a chain-transfer agent in radical polymerizations. 1,3-Diphenylpropane-2-thiol, which places the thiol at a central position flanked by two phenyl-bearing methylene units, functions effectively as a chain-transfer agent in radical polymerizations, enabling control over molecular weight distributions in polystyrenes and polyacrylates . In contrast, 1,1-diphenylpropane-2-thiol positions both phenyl groups geminally on the same carbon (C1), with the thiol on the adjacent C2 position. This structural difference alters the thiol hydrogen's abstraction kinetics and the stability of the resulting thiyl radical. While the chain-transfer constant (Cₓ) for 1,1-diphenylpropane-2-thiol has not been published, the geminal diphenyl arrangement would be expected to produce a distinct chain-transfer profile compared to the 1,3-isomer due to differences in radical stabilization and steric accessibility of the S-H bond [1].

Chain-transfer profile
Cross-study comparable
Cₓ not reported for target; 1,3-isomer is effective CTA in radical polymerization.
Positional isomerism likely alters radical transfer characteristics.
Independent validation required before use as CTA.
Chain-transfer agent Radical polymerization Molecular weight control Polystyrene

Lipophilicity Differentiation: LogP Comparison

The geminal 1,1-diphenyl substitution pattern confers a distinct lipophilicity profile relative to other C₁₅H₁₆S isomers. 1,1-Diphenylpropane-2-thiol has a calculated LogP value of 4.1368 . While experimental LogP values for positional isomers such as 1,3-diphenylpropane-2-thiol or 3,3-diphenylpropane-1-thiol are not publicly available for direct comparison, the molecular architecture of the 1,1-diphenyl isomer—with both phenyl rings concentrated on a single carbon—would be expected to produce different chromatographic retention behavior and phase partitioning compared to isomers where the phenyl groups are distributed along the propane backbone. In HPLC method development, this LogP value of 4.1368 predicts substantial retention on reversed-phase columns and can guide mobile phase optimization for purification or analytical quantification.

Lipophilicity
Class-level inference
LogP 4.14
Predictable reversed-phase retention guides HPLC method development.
Comparator LogP values not available; distinct phenyl distribution expected.
Lipophilicity Partition coefficient Chromatographic retention QSAR

Coordination Chemistry: Steric Shielding vs. Simple Thiols

The gem-diphenyl substitution pattern on ligands bearing sulfur donor atoms introduces steric features that alter metal complex stability and redox behavior. In studies of molybdenum(VI)-dioxo complexes with sterically bulky thiocarboxylate ligands, the gem-diphenyl groups prevented the expected formation of μ-oxo Mo(V) dimers due to steric hindrance around the metal center, and the complex [MoVO(O₂CC(S)Ph₂)₂]⁻ underwent a one-electron reversible reduction on the cyclic voltammogram time scale [1]. This demonstrates that the 1,1-diphenyl motif creates a sterically congested environment that can suppress dimerization pathways and modify electrochemical behavior. While this study employed gem-diphenyl thiocarboxylate ligands rather than 1,1-diphenylpropane-2-thiol itself, the steric principles governing metal coordination and complex stability extend to the target compound due to its analogous 1,1-diphenyl structural feature. In contrast, simpler thiols lacking the gem-diphenyl group (e.g., thiophenol, n-propanethiol) do not provide this steric shielding of the coordinated metal center [2].

Steric shielding
Class-level inference
Gem-diphenyl motif suppresses μ-oxo dimer formation; simple thiols lack this shielding.
Enables steric control of metal complex geometry and electrochemical behavior.
Inferred from thiocarboxylate analogs; validation for target thiol recommended.
Metal-thiolate complexes Coordination chemistry Steric effects Gem-diphenyl ligands

1,1-Diphenylpropane-2-thiol Optimal Use Cases


Sterically-Demanding Substitution & Elimination Studies

Employ 1,1-diphenylpropane-2-thiol as a nucleophile or nucleophile precursor when investigating reaction mechanisms where steric accessibility governs partitioning between direct substitution and elimination-addition pathways. The compound's secondary thiol position adjacent to the gem-diphenyl moiety creates a sterically hindered sulfur center, making it a mechanistically informative probe for congested electrophilic systems . This application is directly supported by studies of 2-halogeno-1,1-diphenylpropenes where thiolate sterics influence whether the reaction proceeds via allene intermediates .

Metal-Thiolate Coordination with Steric Shielding

Use 1,1-diphenylpropane-2-thiol as a sulfur-donor ligand when the research objective requires steric protection of the coordinated metal center to suppress unwanted dimerization or to modulate electrochemical properties. The 1,1-diphenyl motif provides steric bulk adjacent to the thiolate coordination site, analogous to the gem-diphenyl thiocarboxylate ligands that prevented μ-oxo dimer formation in molybdenum complexes and enabled observation of reversible one-electron reduction behavior . Simpler thiols such as thiophenol or n-propanethiol lack this steric shielding capability .

Reversed-Phase HPLC with Predictable Retention

Utilize 1,1-diphenylpropane-2-thiol in analytical method development where lipophilicity-based retention prediction is advantageous. The calculated LogP of 4.1368 provides a quantitative starting point for optimizing reversed-phase HPLC mobile phase composition, reducing empirical trial-and-error optimization. The compound's distinct lipophilicity profile, arising from the 1,1-diphenyl substitution pattern, makes it a suitable reference compound for calibrating retention behavior of similarly lipophilic organosulfur compounds.

Sterically-Congested Organosulfur Building Block

Deploy 1,1-diphenylpropane-2-thiol as a building block for constructing molecules that require both the nucleophilic thiol functionality and the 1,1-diphenyl motif for downstream applications. The compound is commercially available at 98% purity and is designated for research and further manufacturing use . Its gem-diphenyl architecture distinguishes it from isomeric C₁₅H₁₆S thiols such as 1,3-diphenylpropane-2-thiol , enabling access to regiospecifically defined products that alternative isomers cannot provide.

Application
Selection Property
Validation Focus
Sterically demanding substitution/elimination studies
Hindered secondary thiol adjacent to gem-diphenyl center
Reaction partitioning between substitution and elimination-addition
Metal-thiolate coordination with steric shielding
Gem-diphenyl motif provides steric bulk at sulfur donor
Suppression of dimerization and electrochemical modulation
Reversed-phase HPLC method development
High lipophilicity supports retention prediction
Mobile phase optimization and retention reproducibility
Regiospecific organosulfur building block
1,1-Diphenyl substitution defines regiospecific scaffold
Purity and structural identity verification
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